molecular formula C15H29NO3 B10757407 5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid

5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid

Cat. No.: B10757407
M. Wt: 271.40 g/mol
InChI Key: SRFUYEFGHOTBHV-IHRRRGAJSA-N
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Description

5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID is an organic compound with the molecular formula C15H29NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID typically involves multi-step organic reactions. One common method involves the use of ethyl 3-methyl-2-oxobutyrate as a starting material, which undergoes a series of reactions including cyclization, reduction, and amination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amino group can yield an amine .

Scientific Research Applications

5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

(2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoic acid

InChI

InChI=1S/C15H29NO3/c1-10(2)12(15(18)19)9-14(17)13(16)8-11-6-4-3-5-7-11/h10-14,17H,3-9,16H2,1-2H3,(H,18,19)/t12-,13-,14-/m0/s1

InChI Key

SRFUYEFGHOTBHV-IHRRRGAJSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(=O)O

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)N)O)C(=O)O

Origin of Product

United States

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